4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWNFZYQNOKVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936220-71-2 | |

| Record name | 1H-Inden-1-amine, 4-fluoro-2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936220-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In--Depth Technical Guide to 4-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: Properties, Synthesis, and Applications

Section 1: Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The 4-fluoro-2,3-dihydro-1H-inden-1-amine core represents a privileged structural motif, merging the rigid, bicyclic framework of aminoindane with the unique physicochemical properties imparted by a fluorine substituent. This guide provides a comprehensive technical overview of its hydrochloride salt, a form often preferred for its improved stability and handling characteristics.

The aminoindane scaffold is a key component in several neurologically active pharmaceuticals. The introduction of a fluorine atom can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] Specifically, the placement of fluorine at the 4-position of the indane ring system introduces significant electronic and conformational constraints that can be exploited by medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles. This document serves as a resource for researchers and drug development professionals, offering insights into the synthesis, characterization, and potential applications of this versatile chemical building block.

Section 2: Physicochemical and Structural Properties

4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral molecule, existing as two enantiomers, (R) and (S), as well as a racemic mixture. The stereochemistry at the C1 position is critical for its biological activity and interaction with chiral targets like enzymes and receptors. The hydrochloride salt is typically a crystalline solid, appearing as a white to light gray powder.

A Note on Causality: The conversion of the free base to a hydrochloride salt is a deliberate and common practice in pharmaceutical development. The primary driver is to enhance the compound's aqueous solubility and crystallinity. A crystalline solid is easier to purify via recrystallization, possesses a well-defined melting point, and generally exhibits superior long-term stability compared to the often-oily or amorphous free base, which is crucial for consistent formulation and dosing.

The key physicochemical data for the racemic and enantiopure forms are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₉H₁₁ClFN | [3] |

| Molecular Weight | 187.64 g/mol | [3] |

| Appearance | Light gray powder | N/A |

| CAS Number (Racemic) | 936220-71-2, 148960-34-3 | [4] |

| CAS Number ((S)-enantiomer) | 1286734-90-4 | [3] |

| CAS Number ((R)-enantiomer) | 1637540-45-4 |

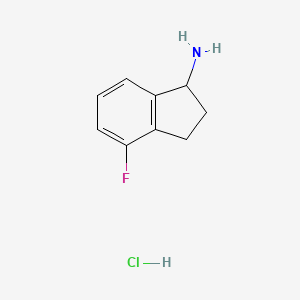

Below is a diagram illustrating the chemical structure of the (R)-enantiomer of this compound.

Caption: Structure of (R)-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Section 3: Synthesis and Purification

The most direct and widely applicable method for synthesizing 4-fluoro-2,3-dihydro-1H-inden-1-amine is the reductive amination of the corresponding ketone, 4-fluoro-1-indanone.[5] This one-pot reaction is efficient and amenable to scale-up, making it a preferred route in both academic and industrial settings.

Expertise & Experience Insight: Reductive amination is a powerful C-N bond-forming reaction that proceeds via an imine intermediate. The choice of reducing agent is critical for success. Sodium triacetoxyborohydride is often selected over other hydrides like sodium borohydride or sodium cyanoborohydride. The rationale is its mild nature and high selectivity for reducing the protonated iminium ion intermediate over the starting ketone, which minimizes the formation of the corresponding alcohol byproduct. Furthermore, it operates effectively under weakly acidic conditions, which are optimal for imine formation, and avoids the toxicity concerns associated with cyanide-based reagents.[6][7]

Caption: Synthetic workflow for 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative, self-validating system for the synthesis and purification of the target compound.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-1-indanone (1.0 eq).

-

Add methanol (MeOH, ~10 mL per gram of indanone) to dissolve the ketone.

-

Add ammonium acetate (NH₄OAc, 5.0 eq) to the solution. The large excess of the ammonia source drives the equilibrium towards imine formation.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes. This controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

-

Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acetic acid byproduct.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base, typically as an oil.

-

-

Salt Formation and Purification:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or EtOAc.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2.0 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution as a solid. The formation of a precipitate is a key validation step.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum.

-

For higher purity, the salt can be recrystallized from a solvent system such as ethanol/ether.

-

Section 4: Analytical Characterization

A rigorous analytical workflow is essential to confirm the structure, identity, and purity of the synthesized compound. Each step provides a layer of validation, ensuring the material meets the required specifications for research or development.

Caption: Standard analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary techniques for unambiguous structural confirmation. The proton NMR spectrum will show characteristic signals for the aromatic protons (split by the fluorine atom and each other), the benzylic methine proton (CH-NH₂), and the two diastereotopic methylene groups of the five-membered ring.

-

Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the free base (151.18 Da) and assesses the purity of the sample.[8] The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 152.

-

Chiral High-Performance Liquid Chromatography (HPLC): For enantiopure samples, chiral HPLC is mandatory to determine the enantiomeric excess (e.e.). This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

Section 5: Role in Medicinal Chemistry and Drug Development

The 4-fluoro-aminoindane scaffold is a valuable building block for creating novel therapeutic agents, particularly for central nervous system (CNS) targets. The fluorine atom at the 4-position exerts powerful effects that can be strategically leveraged.

-

Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom on the aromatic ring reduces the electron density on the nitrogen atom of the amine. This decreases the basicity (pKa) of the amine compared to its non-fluorinated analog. This is a critical parameter, as it influences the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with target binding sites.[9]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the 4-position can block potential sites of metabolic oxidation on the aromatic ring by cytochrome P450 enzymes. This can lead to a longer biological half-life and improved pharmacokinetic profile.[2]

-

Target Binding Interactions: Fluorine can participate in unique non-covalent interactions within a protein's binding pocket, such as hydrogen bonds (with the fluorine acting as a weak acceptor) or orthogonal multipolar interactions with carbonyl groups. These interactions can enhance binding affinity and selectivity for the desired biological target.

This scaffold can serve as a starting point for synthesizing libraries of compounds for screening against various targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Section 6: Safety and Handling

As with any research chemical, this compound should be handled with appropriate care in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Hazard Statements (GHS): Based on data for related compounds, it may be harmful if swallowed and cause skin and eye irritation.

-

Handling: Avoid creating dust. Use in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 7: References

-

Ahmed, S., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 22(12), 2093. Available at: [Link]

-

Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(2), 159-185. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Molecules, 28(10), 4057. Available at: [Link]

-

Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved January 7, 2026, from [Link]

-

Ghafouri, R., et al. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 39(11), 3874-3881. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved January 7, 2026, from [Link]

-

Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis, 1. Available at: [Link]

-

Scott, A. I., et al. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 16(11), 1281-1297. Available at: [Link]

-

Al-Salahi, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. Available at: [Link]

-

Google Patents. (2018). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Retrieved January 7, 2026, from

-

Wikipedia. (n.d.). Reductive amination. Retrieved January 7, 2026, from [Link]

-

Molander, G. A., et al. (2011). Functionalization of Organotrifluoroborates: Reductive Amination. Organic Letters, 13(7), 1832–1835. Available at: [Link]

-

Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2022). trans-4-Fluoro-l-proline: A Sensitive 19F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines. Retrieved January 7, 2026, from [Link]

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-4-Fluoro-2,3-dihydro-1H-inden-1-aMine hydrochloride | 1286734-90-4 [chemicalbook.com]

- 4. 148960-34-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 148960-34-3|4-Fluoro-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]

- 9. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated derivative of the indanamine class of compounds. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity, potentially leading to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl, outlines detailed protocols for its analysis, and discusses its potential significance in research and drug development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from its precursors, related analogs, and established analytical principles to provide a robust framework for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from formulation to biological activity.

Core Molecular Attributes

The foundational characteristics of 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl are summarized in the table below. These values are consistently reported across chemical supplier databases.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₁ClFN | |

| Molecular Weight | 187.64 g/mol | , |

| CAS Number | 936220-71-2 (racemate), 1637540-45-4 ((R)-enantiomer), 1286734-90-4 ((S)-enantiomer) | , , |

| Physical Form | Expected to be a solid, likely a crystalline powder. | General knowledge of amine hydrochlorides |

| Storage Conditions | Store in a cool, dry place, under an inert atmosphere. | General laboratory practice for amine salts |

Predicted Physicochemical Characteristics

-

Melting Point: The melting point is anticipated to be significantly higher than its free base form due to the ionic character of the hydrochloride salt. For comparison, the precursor, 4-fluoro-1-indanone, has a reported melting point of 72-76 °C. The hydrochloride salt of the amine is expected to have a melting point exceeding 200 °C, likely with decomposition.

-

Solubility: As a hydrochloride salt, 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl is expected to exhibit good solubility in polar protic solvents such as water, ethanol, and methanol. Its solubility in non-polar organic solvents like hexane and toluene is predicted to be low. Solubility in aprotic polar solvents such as DMSO and DMF is likely to be moderate to high.

-

pKa: The pKa of the primary amine is a critical parameter for understanding its ionization state at physiological pH. The electron-withdrawing effect of the fluorine atom on the aromatic ring is expected to slightly decrease the basicity of the amine compared to its non-fluorinated analog, resulting in a slightly lower pKa. The predicted pKa is likely in the range of 9-10.

Synthesis and Manufacturing

The synthesis of 4-fluoro-2,3-dihydro-1H-inden-1-amine typically proceeds through the corresponding ketone, 4-fluoro-1-indanone. A general synthetic pathway is outlined below.

Caption: General synthetic workflow for 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl.

The key intermediate, 4-fluoro-1-indanone, can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid. Subsequent reductive amination of the ketone yields the desired amine, which is then converted to its hydrochloride salt. The choice of reducing agent and reaction conditions for the reductive amination can influence the yield and purity of the final product. For the synthesis of specific enantiomers, a chiral resolution step or an asymmetric synthesis approach would be necessary.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl. The following are recommended analytical techniques and protocols.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the compound and for separating it from any impurities or related substances.

Recommended HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: Acetonitrile.

-

A typical gradient could be from 5% to 95% Solvent B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring shows significant absorbance, likely around 260-270 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Rationale: The C18 stationary phase provides good retention for the moderately polar indanamine structure. The use of TFA as an ion-pairing agent helps to improve peak shape for the amine. A gradient elution ensures that both polar and non-polar impurities can be effectively separated and detected.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton at the 1-position, and the methylene protons of the five-membered ring. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atoms attached to or near the fluorine atom will exhibit characteristic C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique that will show a single resonance for the fluorine atom, providing valuable information about its chemical environment.

2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-fluoro-2,3-dihydro-1H-inden-1-amine, the expected molecular ion for the free base (M) would be at m/z 151.18. In the mass spectrum of the hydrochloride salt, the base peak would likely correspond to the free amine.

3. Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations for the primary amine (as an ammonium salt) in the range of 3200-3400 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic C-H bonds around 2800-3100 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.

-

C-F stretching vibration, typically a strong band in the 1000-1400 cm⁻¹ region.

Caption: A typical analytical workflow for the characterization of the compound.

Potential Applications and Biological Significance

While specific biological activity data for 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl is scarce in the literature, the indanamine scaffold is present in a number of biologically active compounds. For instance, certain indanamine derivatives have been investigated for their effects on the central nervous system, acting as monoamine oxidase inhibitors or affecting neurotransmitter reuptake.

The introduction of a fluorine atom can significantly impact the biological properties of a molecule. It can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolism, thereby increasing the compound's half-life. Therefore, 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl represents a valuable building block for the synthesis of novel drug candidates and chemical probes to explore biological systems.

Conclusion

4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl is a compound of interest for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its expected physicochemical properties, a plausible synthetic route, and detailed protocols for its analytical characterization. While specific experimental data is limited, the information presented here, based on established chemical principles and data from related compounds, offers a solid foundation for researchers and scientists working with this molecule. The systematic application of the described analytical methodologies will be crucial for any future development and application of this and similar fluorinated indanamine derivatives.

References

- ChemBK.this compound.[Link]

A Comprehensive Technical Guide to the Synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt are key building blocks in medicinal chemistry, notably as intermediates in the synthesis of various pharmacologically active compounds. The strategic placement of a fluorine atom on the indane scaffold can significantly modulate the physicochemical and biological properties of the final drug substance, including metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed, in-depth exploration of a scientifically robust and field-proven synthetic pathway to (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, tailored for an audience of researchers, scientists, and drug development professionals. The presented synthesis is structured to ensure reproducibility and scalability, with a focus on the causal relationships behind experimental choices and self-validating protocols.

Strategic Overview of the Synthesis

The synthesis of (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a multi-step process that begins with the construction of the core indanone structure, followed by the introduction of the amine functionality, chiral resolution to isolate the desired enantiomer, and final salt formation. The chosen pathway emphasizes efficiency, selectivity, and the use of well-established chemical transformations.

The overall synthetic strategy can be visualized as follows:

Caption: Overall synthetic workflow for (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Part 1: Synthesis of 4-Fluoro-1-indanone

The synthesis commences with the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid. This classical reaction is a reliable method for the formation of the indanone ring system.[1]

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 3-(3-fluorophenyl)propanoic acid (1.0 equivalent).

-

Reaction Setup: Add polyphosphoric acid (PPA) (approximately 10 times the weight of the carboxylic acid) to the flask.

-

Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel or recrystallization to afford 4-fluoro-1-indanone as a solid.

| Parameter | Value | Reference |

| Starting Material | 3-(3-Fluorophenyl)propanoic acid | [1] |

| Reagent | Polyphosphoric Acid (PPA) | [1] |

| Temperature | 80-90 °C | [1] |

| Reaction Time | 2-3 hours | [1] |

| Typical Yield | 70-85% | [2] |

Part 2: Synthesis of Racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine

The conversion of the ketone functionality in 4-fluoro-1-indanone to an amine can be efficiently achieved through two primary methods: reductive amination or via an oxime intermediate.

Method A: Reductive Amination

Reductive amination is a one-pot procedure that involves the reaction of the ketone with an ammonia source to form an imine in situ, which is then immediately reduced to the amine.[3] Sodium cyanoborohydride is a particularly suitable reducing agent as it is selective for the iminium ion over the ketone starting material.[4]

-

Reaction Setup: To a solution of 4-fluoro-1-indanone (1.0 equivalent) in methanol, add ammonium chloride (1.5 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the careful addition of water. Remove the methanol under reduced pressure.

-

Extraction: Make the aqueous residue basic (pH > 10) with the addition of a suitable base (e.g., NaOH solution) and extract with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine.

Method B: Oxime Formation and Reduction

This two-step approach involves the initial formation of an oxime from the ketone, followed by its reduction to the primary amine. This method avoids the use of cyanide-containing reagents.

-

Reaction Setup: Dissolve 4-fluoro-1-indanone (1.0 equivalent) in a mixture of ethanol and pyridine.

-

Reaction Conditions: Add hydroxylamine hydrochloride (1.1 equivalents) and heat the mixture to reflux for 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to give 4-fluoro-1-indanone oxime.

-

Catalyst and Solvent: In a hydrogenation vessel, suspend 4-fluoro-1-indanone oxime (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50 psi) and shake or stir vigorously at room temperature until the uptake of hydrogen ceases.[5]

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine.

| Parameter | Method A: Reductive Amination | Method B: Oxime Formation & Reduction | Reference |

| Key Reagents | Ammonium chloride, Sodium cyanoborohydride | Hydroxylamine hydrochloride, Pd/C, H₂ | [4][5] |

| Solvent | Methanol | Ethanol/Pyridine, Ethanol/Acetic Acid | [4][5] |

| Key Advantages | One-pot procedure | Avoids cyanide reagents | [3] |

| Typical Yield | >80% | >75% (over two steps) | [4][5] |

Part 3: Chiral Resolution of 4-Fluoro-2,3-dihydro-1H-inden-1-amine

The separation of the racemic amine into its constituent enantiomers is a critical step. This is commonly achieved by diastereomeric salt formation with a chiral resolving agent, followed by fractional crystallization.[6] (+)-Di-p-toluoyl-D-tartaric acid is an effective resolving agent for this class of amines.[6]

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 equivalent) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5 equivalents) in the same solvent, warming if necessary.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. The enantiomeric excess of the resolved amine can be determined at this stage by chiral HPLC analysis of a small sample after liberation of the free amine.

-

Liberation of the Free Amine: Suspend the diastereomeric salt in water and make the solution basic (pH > 10) with an aqueous base (e.g., NaOH).

-

Extraction and Isolation: Extract the liberated (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic extracts and remove the solvent under reduced pressure to yield the enantiomerically enriched free amine.

Caption: Workflow for the chiral resolution of racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine.

Part 4: Formation of the Hydrochloride Salt

The final step is the conversion of the enantiomerically pure free amine to its hydrochloride salt, which often improves stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Isolation and Purification: Collect the precipitated hydrochloride salt by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride as a crystalline solid.

Spectroscopic Data Summary

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| 4-Fluoro-1-indanone | Aromatic protons (multiplets), Aliphatic protons at C2 and C3 (triplets) | Carbonyl carbon (~205), Aromatic carbons (with C-F coupling), Aliphatic carbons | ~1710 (C=O), ~1250 (C-F) | 150 [M]⁺, 122 [M-CO]⁺ |

| 4-Fluoro-2,3-dihydro-1H-inden-1-amine | Aromatic protons (multiplets), Methine proton at C1 (triplet), Methylene protons at C2 and C3 (multiplets), Amine protons (broad singlet) | Aromatic carbons (with C-F coupling), Methine carbon at C1, Methylene carbons at C2 and C3 | ~3300-3400 (N-H), ~1250 (C-F) | 151 [M]⁺ |

Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and instrument used. The provided data is a general representation.[7][8][9]

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. By following the outlined procedures, researchers and drug development professionals can confidently produce this valuable building block with high purity and in a stereochemically defined manner. The emphasis on explaining the rationale behind the chosen methods and providing detailed, self-validating protocols is intended to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific needs.

References

- Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.

- Motiwala, H. F., Vekariya, R. H., & Aubé, J. (2015). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters, 17(21), 5484–5487. [Link]

- Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3.

- Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Cyanoborohydride (NaCNBH3).

- Organic Chemistry Portal. (2015). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol.

- YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Cyanoborohydride (NaCNBH3).

- Google Patents. (1977). United States Patent (19).

- Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.

- Google Patents. (1997). PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES.

- ResearchGate. (2025). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3.

- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

- ResearchGate. (n.d.). Reaction pathway of 2-indanone oxime hydrogenation in acidic conditions....

- ResearchGate. (2025). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.

- Organic Syntheses. (n.d.). Note 4.

- Pendidikan Kimia. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.

- PubMed. (2022). Highly efficient catalytic production of oximes from ketones using in situ-generated H2O2.

- Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Separation: Di-p-Toluoyl-D-Tartaric Acid Monohydrate.

- Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Google Patents. (2014). (12) Patent Application Publication (10) Pub. No.: US 2016/0082123 A1.

- Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

- University of Liverpool. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade.

- National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.

- LookChem. (n.d.). 4-fluoro-2,3-dihydro-1h-inden-1-amine cas no.148960-34-3.

- Organic Chemistry Portal. (n.d.). Indanone synthesis.

- ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. 148960-34-3 Cas No. | 4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | Matrix Scientific [matrixscientific.com]

- 4. Sodium cyanoborohydride [organic-chemistry.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Presumed Mechanism of Action of 4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a research chemical belonging to the aminoindan class of compounds. Based on a thorough review of structurally related analogs, this document posits that the primary mechanism of action involves the modulation of monoaminergic neurotransmission. Specifically, it is hypothesized to function as a monoamine transporter substrate, potentially leading to the release of dopamine, norepinephrine, and serotonin. A secondary potential mechanism as a monoamine oxidase (MAO) inhibitor is also explored. This guide details the scientific rationale for these hypotheses, outlines robust experimental protocols for their validation, and provides visual representations of the proposed molecular pathways and experimental workflows.

Introduction and Structural Rationale

This compound is a rigid analog of phenethylamine, a core structure in many psychoactive and neuro-active compounds. Its aminoindan scaffold is shared by a variety of pharmacologically active molecules, including therapeutic agents and research chemicals. Prominent examples include rasagiline, an irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease, and various substituted 2-aminoindans that are recognized as monoamine releasing agents.[1][2][3]

The fluorine atom at the 4-position of the indane ring is a critical feature. Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The precise impact of this substitution on the activity of the aminoindan core is a key area for investigation.

Given the established pharmacology of the aminoindan class, it is highly probable that this compound interacts with the central nervous system's monoamine systems. This guide will, therefore, focus on its potential as a monoamine reuptake inhibitor/releasing agent and a monoamine oxidase inhibitor.

Proposed Primary Mechanism of Action: Monoamine Transporter Substrate

The most plausible mechanism of action for this compound is its function as a substrate for the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][5]

The Scientific Basis

Research on 2-aminoindan (2-AI) and its derivatives has demonstrated that these compounds are substrates for monoamine transporters, leading to non-exocytotic efflux (release) of neurotransmitters from the presynaptic neuron into the synaptic cleft.[6][7] This "reverse transport" mechanism is also characteristic of amphetamines.[6]

The substitution pattern on the indane ring dictates the selectivity and potency for each transporter. For instance, the parent compound, 2-aminoindan, is a selective releasing agent for norepinephrine and dopamine, with negligible activity at the serotonin transporter.[7][8] Conversely, ring-substituted analogs such as 5,6-methylenedioxy-2-aminoindan (MDAI) exhibit increased potency for serotonin release.[3][7]

It is therefore hypothesized that this compound will exhibit activity as a monoamine releasing agent. The 4-fluoro substitution is expected to modulate its potency and selectivity for DAT, NET, and SERT.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of transporter-mediated monoamine release.

Caption: Proposed mechanism of monoamine release by this compound.

Proposed Secondary Mechanism of Action: Monoamine Oxidase Inhibition

An alternative or complementary mechanism of action for this compound is the inhibition of monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters.

The Scientific Basis

The aminoindan scaffold is present in known MAO inhibitors. Rasagiline, (N-propargyl-1R-aminoindan), is a potent and irreversible inhibitor of MAO-B.[1][2][9] Ladostigil, another aminoindan derivative, inhibits both MAO-A and MAO-B.[10][11][12][13] These compounds increase the synaptic concentration of monoamines by preventing their breakdown.

Given this precedent, it is plausible that this compound possesses MAO inhibitory activity. The nature of this inhibition (i.e., selective for MAO-A or MAO-B, reversible or irreversible) would require experimental determination.

Proposed Inhibitory Action

The diagram below illustrates the potential MAO inhibitory mechanism.

Caption: Proposed mechanism of MAO inhibition by this compound.

Experimental Protocols for Mechanism of Action Elucidation

To empirically determine the mechanism of action of this compound, a series of in vitro assays are proposed.

Radioligand Binding Assays for Monoamine Transporters

This protocol determines the binding affinity of the test compound for DAT, NET, and SERT.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound at human DAT, NET, and SERT.

Methodology:

-

Cell Culture: Utilize HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

Binding Assay:

-

Incubate cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.

-

Incubate at the appropriate temperature and for a sufficient duration to reach equilibrium.

-

-

Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Data Presentation:

| Transporter | Radioligand | Kᵢ (nM) |

| hDAT | [³H]WIN 35,428 | TBD |

| hNET | [³H]nisoxetine | TBD |

| hSERT | [³H]citalopram | TBD |

Synaptosomal Monoamine Uptake/Release Assays

This protocol assesses the functional activity of the test compound as a monoamine reuptake inhibitor or releasing agent.

Objective: To determine the potency of this compound to inhibit the uptake of and/or stimulate the release of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin in rat brain synaptosomes.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) by differential centrifugation.

-

Uptake Inhibition Assay:

-

Pre-incubate synaptosomes with increasing concentrations of the test compound.

-

Initiate uptake by adding the respective [³H]monoamine.

-

Terminate the reaction by rapid filtration and wash to remove extracellular radiolabel.

-

Quantify the radioactivity in the synaptosomes.

-

-

Release Assay:

-

Pre-load synaptosomes with the respective [³H]monoamine.

-

Wash to remove excess radiolabel.

-

Expose the pre-loaded synaptosomes to increasing concentrations of the test compound.

-

Measure the amount of [³H]monoamine released into the supernatant.

-

-

Data Analysis: Calculate the IC₅₀ (for uptake inhibition) or EC₅₀ (for release) values from the concentration-response curves.

Data Presentation:

| Assay Type | Neurotransmitter | IC₅₀/EC₅₀ (nM) |

| Uptake Inhibition | Dopamine | TBD |

| Norepinephrine | TBD | |

| Serotonin | TBD | |

| Release | Dopamine | TBD |

| Norepinephrine | TBD | |

| Serotonin | TBD |

Monoamine Oxidase (MAO) Inhibition Assay

This protocol evaluates the inhibitory activity of the test compound against MAO-A and MAO-B.

Objective: To determine the IC₅₀ values of this compound for human recombinant MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Use human recombinant MAO-A and MAO-B.

-

Assay Principle: A common method utilizes a luminogenic substrate that produces a luminescent signal upon deamination by MAO.

-

Inhibition Assay:

-

Incubate the MAO enzyme with increasing concentrations of the test compound.

-

Add the luminogenic substrate to initiate the reaction.

-

Measure the luminescent signal after a defined incubation period.

-

-

Data Analysis: Calculate the IC₅₀ values from the concentration-response curves.

Data Presentation:

| Enzyme | IC₅₀ (nM) |

| MAO-A | TBD |

| MAO-B | TBD |

Conclusion

Based on the pharmacological profiles of structurally related aminoindan derivatives, this compound is predicted to act as a modulator of monoaminergic neurotransmission. The most probable mechanism is its function as a monoamine transporter substrate, leading to the release of dopamine, norepinephrine, and/or serotonin. A secondary, but plausible, mechanism is the inhibition of monoamine oxidase. The experimental protocols detailed in this guide provide a robust framework for the definitive elucidation of its mechanism of action. The results of these studies will be crucial for understanding the pharmacological profile of this compound and guiding future research and development efforts.

References

- Rasagiline: A Comprehensive Guide to its Use in Parkinson's Disease Treatment. (URL not provided in search results)

- The neuroprotective mechanism of action of the multimodal drug ladostigil. PubMed. ([Link])

- Pharmacological profiles of aminoindanes, piperazines, and pipradrol deriv

- Rasagiline. Wikipedia. ([Link])

- The neuroprotective mechanism of action of the multimodal drug ladostigil. IMR Press. ([Link])

- What is the mechanism of Rasagiline mesylate?

- Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PMC - PubMed Central. ([Link])

- Rasagiline ( Agilect, Azilect )and its derivatives: mechanism of neuroprotective action. (URL not provided in search results)

- 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. ([Link])

- NM-2-AI. Wikipedia. ([Link])

- Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF.

- Ladostigil – Knowledge and References. Taylor & Francis. ([Link])

- Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression. PubMed. ([Link])

- Synthesis and Pharmacological Activity of Aminoindanone Dimers and Related Compounds. (URL not provided in search results)

- Synthetic Aminoindanes: A Summary of Existing Knowledge. PMC - PubMed Central. ([Link])

- Substituted 2-aminoindane. Wikipedia. ([Link])

- Alert Regarding N-Methyl-2-Aminoindane (NM-2-AI). DEA Diversion Control Division. ([Link])

- Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. PubliRES. ([Link])

- MDMAI. Wikipedia. ([Link])

- 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed. ([Link])

- 2-Aminoindane. Wikipedia. ([Link])

- The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. PubMed. ([Link])

- The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. PubMed. ([Link])

- Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews (RSC Publishing). ([Link])

- Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialyl

- Structure–Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg

- Monoamine reuptake inhibitors: Highlights of recent research developments. (URL not provided in search results)

- Reuptake inhibitor. Wikipedia. ([Link])

- Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. ([Link])

- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF.

- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC - NIH. ([Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Rasagiline - Wikipedia [en.wikipedia.org]

- 3. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]

- 4. Reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]

- 10. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. storage.imrpress.com [storage.imrpress.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl: Elucidating Molecular Structure for Pharmaceutical Research

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the hydrochloride salt of 4-fluoro-2,3-dihydro-1H-inden-1-amine. As a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and professionals in drug development. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The analysis is built upon foundational spectroscopic principles and comparative data from analogous structures to provide a robust predictive characterization.

Introduction: The Significance of 4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl

4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated derivative of 1-aminoindan, a structural motif present in several biologically active compounds. The introduction of a fluorine atom onto the aromatic ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound serves as a valuable building block in medicinal chemistry.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide aims to provide a detailed elucidation of the NMR, IR, and MS spectra of 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl, thereby facilitating its effective utilization in research and development.

Molecular Structure

The structure of 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl combines a bicyclic indane framework with a fluorine substituent on the aromatic ring and a protonated amine group at the 1-position.

Caption: Molecular Structure of 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following predictions are based on the analysis of the parent compound, 1-aminoindan, and the known effects of fluorine substitution on aromatic systems.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O), ensuring complete dissolution.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, acquire data with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, acquire data with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The protonation of the amine group will lead to a downfield shift of the adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| Aromatic-H (C5-H, C6-H, C7-H) | 7.1 - 7.5 | m | - | The aromatic protons will appear in the downfield region. The fluorine substituent will introduce complex splitting patterns. |

| CH-NH₃⁺ (C1-H) | ~4.5 | t or dd | J ≈ 7-8 Hz | This methine proton is adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. It will be coupled to the C2-protons. |

| Ar-CH₂ (C3-H₂) | ~3.0 | m | - | These benzylic protons are adjacent to the aromatic ring. |

| CH₂ (C2-H₂) | ~2.0 - 2.5 | m | - | These aliphatic protons are part of the five-membered ring. |

| NH₃⁺ | ~8.5 - 9.5 | br s | - | The protons on the nitrogen will be deshielded and will likely appear as a broad singlet. The chemical shift can be highly dependent on concentration and solvent. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The fluorine atom will have a significant impact on the chemical shifts of the aromatic carbons through both inductive and mesomeric effects, and will also introduce C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |

| C4-F | ~160 - 165 | ¹JCF ≈ 240-250 Hz | The carbon directly attached to the fluorine atom will be significantly downfield and will exhibit a large one-bond C-F coupling constant. |

| Aromatic C-H | ~115 - 130 | ²JCF ≈ 20-25 Hz, ³JCF ≈ 5-10 Hz | The remaining aromatic carbons will appear in this region with smaller C-F coupling constants. |

| Aromatic Quaternary | ~140 - 145 | ²JCF or ³JCF ≈ 15-25 Hz | The quaternary carbons of the aromatic ring will be in the downfield region of the aromatic signals. |

| CH-NH₃⁺ (C1) | ~55 - 60 | - | The carbon bearing the ammonium group will be deshielded. |

| Ar-CH₂ (C3) | ~30 - 35 | - | The benzylic carbon. |

| CH₂ (C2) | ~25 - 30 | - | The aliphatic carbon in the five-membered ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl will display characteristic absorption bands for the amine salt, the aromatic ring, and the C-F bond.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Assignment |

| N-H Stretch | 3200 - 2800 | Strong, Broad | Stretching vibrations of the -NH₃⁺ group. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Stretching of C-H bonds on the aromatic ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Stretching of C-H bonds in the aliphatic portion of the indane ring. |

| N-H Bend | 1600 - 1500 | Medium-Strong | Bending vibrations of the -NH₃⁺ group. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium | Skeletal vibrations of the aromatic ring. |

| C-F Stretch | 1250 - 1000 | Strong | Stretching vibration of the carbon-fluorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Interpretation of the Mass Spectrum

In the positive ion ESI mass spectrum, the base peak is expected to correspond to the protonated molecule of the free amine, [M+H]⁺, where M is the free amine (4-fluoro-2,3-dihydro-1H-inden-1-amine).

-

Molecular Ion (as free amine): The molecular formula of the free amine is C₉H₁₀FN. The expected monoisotopic mass is approximately 151.08 Da. The ESI mass spectrum should show a prominent peak at m/z 152.09, corresponding to [C₉H₁₁FN+H]⁺.

Fragmentation Pathway:

A likely fragmentation pathway would involve the loss of ammonia (NH₃) from the protonated molecule.

Caption: Proposed Fragmentation in ESI-MS

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for 4-fluoro-2,3-dihydro-1H-inden-1-amine HCl. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a comprehensive set of expected spectral features. This information is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of this important pharmaceutical intermediate, ensuring confidence in its structural identity and purity.

References

- PubChem. (n.d.). 1-Aminoindan. National Center for Biotechnology Information.

- NIST. (n.d.). 1-Aminoindan. In NIST Chemistry WebBook. National Institute of Standards and Technology.

An In-depth Technical Guide to 4-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS Number 936220-71-2) for Researchers and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Neuropharmacology

4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, identified by the CAS number 936220-71-2, is a fluorinated derivative of indanamine. While specific literature detailing the unique properties and applications of this exact compound is limited, its structural class, the 2,3-dihydro-1H-inden-1-amine scaffold, is of significant interest in medicinal chemistry. This guide synthesizes the available information on closely related analogues to provide a comprehensive technical overview for researchers and drug development professionals. The core utility of this chemical family lies in its role as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative disorders such as Parkinson's disease.

The introduction of a fluorine atom to the indane ring is a strategic chemical modification. It is widely recognized in medicinal chemistry for its potential to enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of a compound. This strategic fluorination suggests that this compound is a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

| Property | Inferred Value/Characteristic |

| CAS Number | 936220-71-2 |

| Molecular Formula | C₉H₁₁ClFN |

| Molecular Weight | 187.64 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

| Storage | Store in a cool, dry, and well-ventilated area |

Structural Formula:

Chemical Structure of this compound.

Anticipated Mechanism of Action: Selective MAO-B Inhibition

The primary therapeutic interest in 2,3-dihydro-1H-inden-1-amine derivatives lies in their activity as selective inhibitors of monoamine oxidase B (MAO-B).[1][2] MAO-B is a mitochondrial enzyme responsible for the degradation of several key neurotransmitters, most notably dopamine. In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels in the brain, resulting in motor and non-motor symptoms.

By selectively inhibiting MAO-B, compounds like this compound are expected to prevent the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic neurotransmission. This mechanism offers a symptomatic treatment for Parkinson's disease. Furthermore, the inhibition of MAO-B can reduce the production of reactive oxygen species (ROS) that are generated during the metabolism of dopamine, potentially offering a neuroprotective effect by mitigating oxidative stress.

The selectivity for MAO-B over its isoform, MAO-A, is a critical aspect of the therapeutic profile. Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis) when tyramine-rich foods are consumed. Therefore, the development of highly selective MAO-B inhibitors is a key objective in this field of research.

Proposed mechanism of action for this compound.

Synthesis and Experimental Protocols

While a specific, published synthesis for this compound is not available, a general synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the reduction of a corresponding oxime or the reductive amination of a ketone precursor.

Representative Synthetic Pathway:

A plausible synthetic workflow for the target compound.

Exemplary Experimental Protocol for MAO-B Inhibition Assay:

The following protocol is a generalized method for evaluating the MAO-B inhibitory activity of a test compound, such as this compound.

Materials:

-

Human recombinant MAO-B

-

Test compound (dissolved in DMSO)

-

Kynuramine (substrate)

-

Sodium phosphate buffer (pH 7.4)

-

NaOH

-

Perchloric acid

-

96-well microplate reader (fluorescence)

Procedure:

-

Enzyme Preparation: Prepare a solution of human recombinant MAO-B in sodium phosphate buffer.

-

Inhibitor Incubation: In a 96-well plate, add the MAO-B enzyme solution to wells containing various concentrations of the test compound (e.g., from 1 nM to 100 µM). Include a control group with DMSO only. Incubate at 37°C for 15 minutes.

-

Substrate Addition: Initiate the enzymatic reaction by adding kynuramine to each well.

-

Reaction Termination: After a defined incubation period (e.g., 30 minutes), stop the reaction by adding perchloric acid.

-

Product Quantification: Add NaOH to each well to develop the fluorescence of the product, 4-hydroxyquinoline.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation at ~320 nm, emission at ~380 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Applications in Drug Discovery and Development

The primary application for this compound and its derivatives is in the discovery and development of novel therapeutics for neurodegenerative diseases.[1][3] Specifically:

-

Lead Compound for Parkinson's Disease: Its potential as a selective MAO-B inhibitor makes it a strong candidate for further optimization in the development of new anti-Parkinsonian drugs.

-

Scaffold for Medicinal Chemistry: The indanamine core provides a rigid and well-defined scaffold that can be further functionalized to improve potency, selectivity, and pharmacokinetic properties.

-

Tool Compound in Neurobiology Research: As a selective MAO-B inhibitor, this compound can be used as a research tool to investigate the role of MAO-B in various physiological and pathological processes in the central nervous system.

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, chemical entity within the broader class of selective MAO-B inhibitors. While direct experimental data for this specific compound is sparse in the public domain, the wealth of research on analogous structures provides a strong foundation for its potential utility in neuropharmacology.

For researchers and drug development professionals, this compound serves as a valuable starting point for the design and synthesis of next-generation therapies for neurodegenerative diseases. Future work should focus on the explicit synthesis and detailed biological characterization of this compound to fully elucidate its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the ongoing efforts to develop more effective treatments for conditions like Parkinson's disease.

References

- Xiao, X., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9), 1090-1093.

- ResearchGate. (n.d.). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors | Request PDF.

- Xiao, X., et al. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 145, 588-593.

Sources

- 1. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated derivative of the indanamine scaffold, a structural motif of interest in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its solubility, metabolic stability, and binding affinity.[1] A comprehensive understanding of the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. This guide provides a detailed framework for the characterization of this compound, outlining experimental protocols for determining its solubility in various media and its stability under a range of stress conditions. Due to the limited availability of specific experimental data in the public domain for this compound, this document serves as a practical guide, offering robust methodologies and illustrating expected outcomes based on the chemical properties of analogous structures.

Introduction: The Significance of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are critical determinants of a drug's bioavailability, manufacturability, and shelf-life. For amine hydrochlorides such as this compound, the salt form is often utilized to enhance aqueous solubility and stability compared to the free base. The presence of the fluorine atom is also expected to influence these properties. Fluorine, being the most electronegative element, can alter the electronic distribution within the molecule, impacting its pKa, lipophilicity, and susceptibility to degradation.[1]

This guide is structured to provide a comprehensive and logical workflow for the solubility and stability assessment of this compound. It is designed to be a self-validating system of protocols, enabling researchers to generate reliable and reproducible data.

Predicted Physicochemical Properties

While specific experimental data is scarce, an inferred profile of this compound can be constructed based on its structural features:

-

Amine Hydrochloride Salt: The hydrochloride salt form suggests good aqueous solubility, particularly in acidic to neutral pH, due to the ionization of the primary amine group.

-

Indane Core: The rigid, bicyclic indane structure contributes to the molecule's overall lipophilicity.

-

Fluorine Substitution: The fluorine atom on the aromatic ring is expected to increase lipophilicity and may enhance metabolic stability by blocking potential sites of oxidation.

A logical workflow for characterizing this compound is outlined below.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Solubility Determination: Protocols and Data Presentation

A comprehensive understanding of solubility in various aqueous and organic media is critical for formulation development.

Aqueous Solubility Profile (pH-Dependent)

The solubility of an ionizable compound like this compound is highly dependent on pH.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Buffer Preparation: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., phosphate, acetate, borate buffers).

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or a stability-indicating HPLC method.

Illustrative Data Presentation:

| pH | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| 2.0 | > 50 | > 50 |

| 4.0 | > 50 | > 50 |

| 6.0 | 25.8 | 35.2 |

| 7.4 | 5.2 | 8.9 |

| 8.0 | 1.1 | 2.5 |

| 10.0 | < 0.1 | < 0.1 |

Solubility in Organic and Pharmaceutical Solvents

Solubility in organic solvents is important for purification, processing, and the development of non-aqueous formulations.

Experimental Protocol: Isothermal Shake-Flask Method

The protocol is similar to the aqueous solubility determination, but using various organic solvents instead of buffers.

Illustrative Data Presentation:

| Solvent | Dielectric Constant | Solubility at 25°C (mg/mL) |

| Water | 80.1 | (pH-dependent, see above) |

| Methanol | 32.7 | 15.6 |

| Ethanol | 24.6 | 8.2 |

| Isopropyl Alcohol | 19.9 | 2.1 |

| Acetonitrile | 37.5 | 0.5 |

| Dichloromethane | 8.9 | < 0.1 |

| Ethyl Acetate | 6.0 | < 0.1 |

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling.

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

General Procedure:

-

Prepare solutions of the compound (e.g., 1 mg/mL) in the appropriate stress medium.

-

Expose the solutions to the stress conditions for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

Specific Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is kept at 80°C for 48 hours. A solution is also prepared and kept at 60°C for 48 hours.

-